molecular formula C21H18BrF3N4O2S B2451780 N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide CAS No. 477713-22-7

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide

Cat. No.: B2451780
CAS No.: 477713-22-7
M. Wt: 527.36
InChI Key: BBEPUASFYXDKPS-KBKYJPHKSA-N
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Description

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide is a useful research compound. Its molecular formula is C21H18BrF3N4O2S and its molecular weight is 527.36. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[(E)-[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxyiminomethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrF3N4O2S/c1-13(30)27-16-7-3-14(4-8-16)11-26-31-12-18-19(21(23,24)25)28-29(2)20(18)32-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,27,30)/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEPUASFYXDKPS-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NOCC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/OCC2=C(N(N=C2C(F)(F)F)C)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a pyrazole ring substituted with a bromophenyl group and a trifluoromethyl moiety, which are known to enhance biological activity. The presence of the sulfanyl and methoxy groups further contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of anticancer and antimicrobial properties. Below is a summary of key findings:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. It specifically targets the mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation.
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:
    • HCT-116 (Colon Cancer) : Exhibited an IC50 value of approximately 6.2 μM, indicating potent activity against this cell line.
    • T47D (Breast Cancer) : Showed IC50 values of 43.4 μM and 27.3 μM for different derivatives, suggesting varying levels of potency among related compounds .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has displayed notable antibacterial and antifungal properties against several pathogenic strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .

Comparative Biological Activity Table

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerHCT-1166.2 μM
T47D27.3 - 43.4 μM
AntibacterialStaphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
AntifungalCandida albicans12 μg/mL

Case Study 1: Anticancer Screening

A study published in Cancer Research screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. This compound was identified as one of the most effective agents, significantly reducing spheroid size compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial resistance, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromophenylsulfanyl group and methoxyimino moiety participate in nucleophilic substitution under basic or acidic conditions.

Reaction Type Reagents/Conditions Products Citations
Aromatic substitutionK₂CO₃/DMF, 80°CReplacement of bromine with nucleophiles (e.g., amines, thiols)
Methoxy group cleavageHBr/AcOH, refluxFormation of hydroxylamine intermediates

For example, treatment with primary amines in DMF replaces the bromine atom, generating derivatives with modified electronic profiles.

Hydrolysis and Oxidation Reactions

The trifluoromethyl group and imine bond are susceptible to hydrolysis and oxidation:

Reaction Type Reagents/Conditions Products Citations
Acidic hydrolysisHCl (6M), 60°CCleavage of imine to form aldehyde and acetamide fragments
Oxidation of sulfanylH₂O₂/AcOH, 25°CConversion of sulfanyl (-S-) to sulfonyl (-SO₂-) group

Hydrolysis under acidic conditions breaks the imine bond, yielding 5-((4-bromophenyl)sulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 4-acetamidobenzaldehyde.

Reduction Reactions

The imine (C=N) bond undergoes selective reduction:

Reagent System Conditions Product Yield Citations
NaBH₄/MeOH0°C, 2hSecondary amine derivative78%
H₂/Pd-C1 atm, EtOHSaturated amine with retained trifluoromethyl65%

Reduction preserves the pyrazole core and trifluoromethyl group while modifying the imine’s electronic properties.

Synthetic Routes and Key Intermediates

The compound is synthesized via a three-step pathway:

  • Pyrazole Formation :

    • Condensation of hydrazine with 4,4,4-trifluoro-1-(4-bromophenylthio)-2-butanone.

    • Conditions : EtOH, Δ, 12h .

  • Methoxyimino Installation :

    • Reaction with O-methoxyamine hydrochloride.

    • Catalyst : Pyridine, CH₂Cl₂, 25°C .

  • Acetamide Coupling :

    • EDC/HOBt-mediated coupling with 4-aminophenylacetamide.

    • Solvent : DMF, 0°C → RT .

Reaction Optimization Parameters

Critical parameters for maximizing yield and selectivity:

Parameter Optimal Range Impact
Temperature60–80°CHigher temperatures accelerate substitution
Solvent PolarityDMF > MeCN > THFPolar aprotic solvents enhance nucleophilicity
CatalystPyridine or K₂CO₃Base catalysts deprotonate nucleophiles

Analytical Characterization of Reaction Products

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., loss of bromine signal at δ 7.5 ppm) .

  • HRMS : Validates molecular weight shifts (e.g., +16 Da upon oxidation of -S- to -SO₂-) .

  • HPLC Purity : ≥95% for biologically tested derivatives.

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored pharmacokinetic properties. Further studies should explore its catalytic asymmetric reactions and in vivo stability.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the 4-bromophenylsulfanyl group.
  • Imine formation between the methoxyamine and aldehyde intermediates.
  • Acetylation of the aniline derivative to form the final acetamide. Optimization requires precise control of solvent polarity (e.g., DMF or THF), temperature (60–80°C for imine formation), and purification methods (column chromatography with silica gel). Lower yields (<50%) are observed in non-polar solvents due to poor intermediate solubility .

Table 1: Synthesis Optimization

StepSolventTemperature (°C)Yield (%)Purity (%)
Imine formationDMF706595
Imine formationTHF605290
AcetylationCH₂Cl₂RT8598

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 534.0521).
  • HPLC : Ensures >95% purity using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

Initial screens indicate:

  • Antimicrobial activity : MIC = 8 µg/mL against S. aureus (comparable to ciprofloxacin).
  • Anticancer potential : IC₅₀ = 12 µM in HeLa cells via apoptosis induction .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • 4-Bromophenylsulfanyl group : Critical for antimicrobial activity; replacing bromine with chlorine reduces potency by 40%.
  • Trifluoromethyl group : Enhances metabolic stability but may reduce solubility.
  • Acetamide moiety : Modifying the acetyl group to propionamide decreases cytotoxicity in normal cells .

Table 2: Substituent Effects on Bioactivity

ModificationAntimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
4-Bromophenylsulfanyl (parent)812
4-Chlorophenylsulfanyl2018
Trifluoromethyl → Methyl3525

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from:

  • Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified HeLa).
  • Assay conditions : Normalize incubation time (48–72 hr) and serum concentration (10% FBS).
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance .

Q. How can computational methods predict target interactions for this compound?

  • Molecular docking : The trifluoromethyl group shows strong hydrophobic interactions with E. coli DNA gyrase (PDB: 1KZN).
  • MD simulations : The acetamide moiety stabilizes hydrogen bonds with kinase ATP-binding pockets (RMSD < 2.0 Å over 100 ns) .

Q. What advanced techniques characterize crystallographic or conformational properties?

  • Single-crystal X-ray diffraction : Resolves bond lengths (C–S = 1.78 Å) and dihedral angles (pyrazole ring tilt = 15°).
  • DFT calculations : Predicts electron density distribution, confirming intramolecular charge transfer between acetamide and pyrazole .

Methodological Guidance

  • For synthetic challenges : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups .
  • For SAR studies : Use fragment-based drug design (FBDD) to systematically vary substituents .
  • For target validation : Combine surface plasmon resonance (SPR) with cellular thermal shift assays (CETSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.